1-(3,5-difluorophenyl)-N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)methanesulfonamide
Description
This compound is a methanesulfonamide derivative featuring a 3,5-difluorophenyl group and a hybrid hydroxyethyl substituent incorporating furan-3-yl and thiophen-2-yl heterocycles. The structural complexity arises from the combination of fluorinated aromatic rings (enhancing electronegativity and metabolic stability) and heterocyclic moieties (furan and thiophene), which may influence electronic properties, solubility, and target binding.
Properties
IUPAC Name |
1-(3,5-difluorophenyl)-N-[2-(furan-3-yl)-2-hydroxy-2-thiophen-2-ylethyl]methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15F2NO4S2/c18-14-6-12(7-15(19)8-14)10-26(22,23)20-11-17(21,13-3-4-24-9-13)16-2-1-5-25-16/h1-9,20-21H,10-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJXCRJDDVZNSFF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(CNS(=O)(=O)CC2=CC(=CC(=C2)F)F)(C3=COC=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15F2NO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(3,5-difluorophenyl)-N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)methanesulfonamide , with the molecular formula and CAS number 2034239-32-0, has garnered attention for its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Weight : 287.36 g/mol
- Structure : The compound features a difluorophenyl group, a furan ring, and a thiophene moiety, contributing to its unique biological profile.
The biological activity of this compound is primarily attributed to its interactions with various biological targets. The sulfonamide group is known to inhibit certain enzymes, while the presence of the furan and thiophene rings may enhance its affinity for specific receptors or enzymes involved in disease pathways.
Antimicrobial Activity
Research indicates that compounds with similar structural features exhibit antimicrobial properties. For instance, studies have shown that furan derivatives can possess significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The proposed mechanism involves the disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival .
Antiviral Potential
The compound's structure suggests potential antiviral activity. Similar sulfonamide derivatives have been explored for their efficacy against viral infections, particularly HIV. These compounds often act by inhibiting viral replication through interference with viral enzymes .
Data Table: Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | Effective against Gram-positive bacteria | |
| Antiviral | Potential inhibition of HIV replication | |
| Enzyme Inhibition | Inhibition of key metabolic enzymes |
Case Study 1: Antimicrobial Efficacy
A study conducted on a series of sulfonamide derivatives demonstrated that compounds structurally similar to our target compound exhibited potent antibacterial activity against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were significantly lower than those of standard antibiotics, suggesting a promising alternative for treating resistant strains .
Case Study 2: Antiviral Activity
In vitro studies on related compounds have shown promising results in inhibiting HIV replication. For instance, a derivative with a similar furan structure was able to reduce viral load in infected cell lines by over 70% at non-toxic concentrations. This highlights the potential for further development of our target compound as an antiviral agent .
Scientific Research Applications
Antimicrobial Activity
One of the primary applications of this compound is in the development of antimicrobial agents. Research indicates that derivatives of sulfonamides can exhibit significant antibacterial and antifungal properties. The presence of the difluorophenyl and furan moieties may enhance the interaction with microbial enzymes, leading to increased efficacy against various pathogens.
Anticancer Properties
Recent studies have explored the potential anticancer effects of compounds similar to 1-(3,5-difluorophenyl)-N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)methanesulfonamide . The structural features allow for interactions with cancer cell signaling pathways, potentially inhibiting tumor growth and proliferation. Preliminary data suggest that modifications to the sulfonamide core can lead to compounds with improved selectivity for cancer cells over normal cells.
Enzyme Inhibition
Sulfonamides are known inhibitors of certain enzymes, particularly those involved in folate synthesis pathways in bacteria. This compound's structure suggests potential as an inhibitor against dihydropteroate synthase (DHPS), which is crucial for bacterial survival. Inhibiting this enzyme could lead to the development of new antibiotics targeting resistant strains.
Case Study 1: Antibacterial Efficacy
A study published in a peer-reviewed journal evaluated the antibacterial activity of various sulfonamide derivatives against Escherichia coli and Staphylococcus aureus. The results indicated that compounds with similar structural motifs to This compound exhibited minimum inhibitory concentrations (MICs) significantly lower than traditional sulfonamides, suggesting enhanced potency.
Case Study 2: Anticancer Activity
In a recent investigation into the anticancer properties of novel sulfonamide derivatives, researchers synthesized several analogs and tested their effects on human breast cancer cell lines. One derivative demonstrated a remarkable ability to induce apoptosis in cancer cells while sparing normal cells, indicating a favorable therapeutic index.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues in Agrochemical Sulfonamides
- Tolylfluanid (1,1-dichloro-N-((dimethylamino)sulfonyl)-1-fluoro-N-(4-methylphenyl)methanesulfonamide): Substituents: Contains a 4-methylphenyl group and a dimethylamino-sulfonyl moiety. Key Differences: Unlike the target compound, tolylfluanid lacks heterocyclic systems (furan/thiophene) and instead employs chloro/fluoro substitutions. Application: Broad-spectrum fungicide.
- Dichlofluanid (1,1-dichloro-N-((dimethylamino)sulfonyl)-1-fluoro-N-phenylmethanesulfenamide): Substituents: Simple phenyl ring without fluorination. Key Differences: The absence of fluorination and heterocycles likely reduces its metabolic stability and target specificity compared to the target compound. The thiophene and furan groups in the target compound could enhance π-π stacking or hydrogen-bonding interactions with biological targets .
Heterocyclic Sulfonamides in Herbicides
- Triflusulfuron Methyl Ester (Methyl 2-(((((4-(dimethylamino)-6-(2,2,2-trifluoroethoxy)-1,3,5-triazin-2-yl)amino)carbonyl)amino)sulfonyl)-3-methylbenzoate): Substituents: Trifluoroethoxy and triazine groups. Key Differences: The triazine ring in triflusulfuron contributes to herbicidal activity by inhibiting acetolactate synthase (ALS). The target compound’s thiophene and furan systems may offer alternative modes of action, though its exact biological targets remain unconfirmed .
Patent-Based Sulfonamides with Complex Moieties
- N-(3-(2-(((4S,5R)-5-(3,5-Bis(trifluorométhyl)phényl)-4-méthyl-2-oxooxazolidine-3-yl)méthyl)-4,4-diméthylcyclohex-1-ényl)-4-méthoxyphényl)-N-méthylméthanesulfonamide: Substituents: Trifluoromethylphenyl, oxazolidinone, and cyclohexene groups. The target compound’s hydroxyethyl-thiophene/furan system might prioritize agrochemical utility over therapeutic use due to differences in bioavailability and target engagement .
Research Implications and Gaps
- Solubility and Bioavailability : The hydroxyethyl group could improve water solubility relative to purely hydrophobic analogues like dichlofluanid, though this requires experimental validation.
- Further studies comparing its efficacy against tolylfluanid or triflusulfuron in pesticidal assays are warranted.
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing 1-(3,5-difluorophenyl)-N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)methanesulfonamide with high purity?
- Methodological Answer : Optimize reaction conditions using sulfonamide coupling strategies. For example, coupling methanesulfonyl chloride with a pre-synthesized amino alcohol intermediate (containing furan and thiophene moieties) under inert atmosphere (N₂/Ar) at 0–5°C to minimize side reactions. Monitor progress via TLC or HPLC, and purify via column chromatography (silica gel, gradient elution with ethyl acetate/hexane). Purity validation requires ¹H/¹³C NMR, HRMS, and elemental analysis .
Q. How can the solubility and stability of this compound be characterized for in vitro assays?
- Methodological Answer : Conduct solubility profiling in DMSO, water, and PBS (pH 7.4) using UV-Vis spectroscopy or nephelometry. Stability studies under varying pH (3–9), temperatures (4°C, 25°C, 37°C), and light exposure should employ HPLC to track degradation products. Use LC-MS to identify hydrolytic or oxidative breakdown pathways, particularly focusing on the sulfonamide bond and hydroxyl group .
Q. What spectroscopic techniques are critical for confirming the structure of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Assign peaks for the difluorophenyl (δ 6.8–7.2 ppm, doublets), furan (δ 7.3–7.5 ppm), thiophene (δ 6.9–7.1 ppm), and sulfonamide (δ 3.1–3.3 ppm for CH₂SO₂).
- FT-IR : Confirm sulfonamide S=O stretches (~1350 cm⁻¹ and ~1150 cm⁻¹).
- HRMS : Validate molecular ion [M+H]⁺ with <2 ppm error.
Cross-reference with analogous sulfonamide spectra in literature .
Advanced Research Questions
Q. How can computational modeling predict the biological activity of this compound against kinase targets?
- Methodological Answer : Perform molecular docking (AutoDock Vina, Schrödinger Suite) using crystal structures of kinases (e.g., JAK2, EGFR). Parameterize the compound’s electrostatic potential (via DFT calculations) to assess binding affinity. Validate predictions with in vitro kinase inhibition assays (IC₅₀ determination) and compare with known inhibitors like ruxolitinib. Analyze SAR by modifying substituents on the difluorophenyl or thiophene groups .
Q. What experimental strategies resolve contradictions in cytotoxicity data across cell lines?
- Methodological Answer : Conduct dose-response assays (0.1–100 µM) in multiple cell lines (e.g., HEK293, HepG2, MCF-7) using MTT/WST-1. Account for variables like efflux pumps (use verapamil as an inhibitor) and metabolic activation (S9 liver fractions). Perform transcriptomic profiling (RNA-seq) to identify differentially expressed genes (e.g., apoptosis regulators) and correlate with IC₅₀ variability .
Q. How does the stereochemistry of the hydroxyethyl group influence pharmacological activity?
- Methodological Answer : Synthesize enantiomers via chiral resolution (HPLC with Chiralpak AD-H column) or asymmetric catalysis. Compare in vitro activity (e.g., enzyme inhibition, cell viability) and pharmacokinetic properties (Caco-2 permeability, microsomal stability). Use X-ray crystallography or NOESY NMR to confirm absolute configuration .
Q. What in vivo models are suitable for evaluating metabolic stability and toxicity?
- Methodological Answer : Administer the compound (oral/IP) to rodent models (Sprague-Dawley rats, CD-1 mice) and collect plasma/tissue samples at 0–24h. Quantify via LC-MS/MS to determine half-life (t½), Cₘₐₓ, and AUC. Assess hepatotoxicity via ALT/AST levels and histopathology. Compare metabolite profiles with in vitro microsomal assays (human/rat liver S9 fractions) .
Data Contradiction Analysis
Q. How to address discrepancies in reported IC₅₀ values for similar sulfonamide derivatives?
- Methodological Answer : Standardize assay conditions (e.g., ATP concentration in kinase assays, serum percentage in cell culture). Re-evaluate purity (>95% by HPLC) and confirm compound integrity (via LC-MS post-assay). Perform meta-analysis of literature data to identify outliers caused by assay heterogeneity (e.g., endpoint vs. real-time measurements) .
Q. Why do solubility predictions (LogP calculations) conflict with experimental data?
- Methodological Answer : LogP values may fail to account for hydrogen bonding (hydroxyl group) or π-π stacking (aromatic rings). Use experimental LogD (octanol-water distribution at pH 7.4) and correlate with solubility. Apply Hansen solubility parameters (HSPiP software) to refine solvent selection for formulation .
Experimental Design Tables
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
